molecular formula C10H12Br2O B1296646 Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- CAS No. 35995-55-2

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-

Cat. No. B1296646
CAS RN: 35995-55-2
M. Wt: 308.01 g/mol
InChI Key: HVELAOQZAFXLRD-UHFFFAOYSA-N
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Description

“Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-” is a chemical compound with the CAS Number: 35995-55-2 . It has a molecular weight of 308.01 and its IUPAC name is { [2-bromo-1- (bromomethyl)ethoxy]methyl}benzene . The compound is typically stored at refrigerated temperatures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific reactions involving “Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-” are not detailed in the search results, it’s important to note that benzene derivatives can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.01 . It is typically stored at refrigerated temperatures . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Gas Chromatography Applications

The use of benzene derivatives, specifically those related to 1-(2-bromo-ethoxy)-2-methyl-benzene, in gas chromatography has been documented. A study by Jiang Qin (2005) introduced a gas chromatography (GC) method for the separation and determination of position isomers of this compound, highlighting the effectiveness of SE-30 non-polarity columns for achieving optimal resolution. The method utilized normalization for quantification and demonstrated high precision with a relative standard deviation ranging from 0.084% to 1.19% (Qin, 2005).

Synthetic Chemistry

In synthetic chemistry, the compound has been involved in the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles. Minami Kuroda and K. Kobayashi (2015) developed a two-step synthesis method that starts from 2-(dialkoxymethyl)phenyllithium compounds, derived from 1-bromo-2-(dialkoxymethyl)benzenes through Br/Li exchange with BuLi. This process led to the creation of [2-(dialkoxymethyl)phenyl]methanimines, which upon treatment with TsOH⋅H2O, yielded the desired 1-substituted 3-alkoxy-1H-isoindoles in reasonable yields (Kuroda & Kobayashi, 2015).

Molecular Structure Analysis

The study of molecular structures through X-ray crystallography has also incorporated such benzene derivatives. P. Jones, P. Kuś, and I. Dix (2012) conducted X-ray structure determinations of seven benzene derivatives with bromo and bromomethyl substituents, including compounds closely related to the specified benzene derivative. This research provided insights into Br···Br interactions, hydrogen bonding, and the influence of substituent positions on packing motifs, illustrating the diversity in structural arrangements despite chemical similarities (Jones, Kuś, & Dix, 2012).

properties

IUPAC Name

1,3-dibromopropan-2-yloxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVELAOQZAFXLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340126
Record name 1-bromo-2-benzyloxy-3-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-

CAS RN

35995-55-2
Record name 1-bromo-2-benzyloxy-3-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(1,3-dibromopropan-2-yl)oxy]methyl}benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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